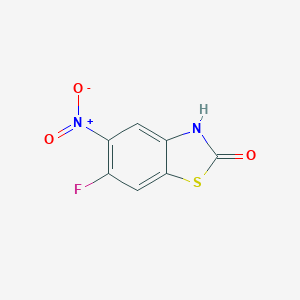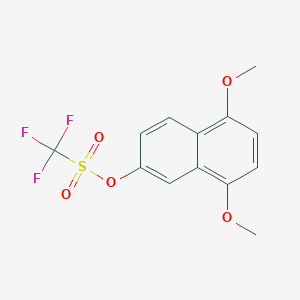
5,8-Dimethoxy-2-naphthalenol Triflate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dimethoxy-2-naphthalenol Triflate, also known as DMNT, is a chemical compound used in scientific research. It is a triflate derivative of 5,8-dimethoxy-2-naphthol, a naphthalene derivative. DMNT has been studied for its potential use in various fields, including biochemistry, pharmacology, and materials science.
Mécanisme D'action
The mechanism of action of 5,8-Dimethoxy-2-naphthalenol Triflate is not fully understood, but it is believed to interact with proteins and enzymes through hydrogen bonding and hydrophobic interactions. It has been shown to bind to the active site of some enzymes, inhibiting their activity.
Effets Biochimiques Et Physiologiques
5,8-Dimethoxy-2-naphthalenol Triflate has been shown to have various biochemical and physiological effects, including:
1. Inhibition of protein kinase C activity.
2. Inhibition of acetylcholinesterase activity.
3. Modulation of GABAergic neurotransmission.
4. Inhibition of tumor cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
5,8-Dimethoxy-2-naphthalenol Triflate has several advantages as a research tool, including its high solubility in organic solvents, its stability under various conditions, and its ability to form stable complexes with proteins and enzymes. However, its use is limited by its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several potential future directions for research involving 5,8-Dimethoxy-2-naphthalenol Triflate, including:
1. Development of new fluorescent probes based on 5,8-Dimethoxy-2-naphthalenol Triflate for studying protein-protein interactions.
2. Synthesis of 5,8-Dimethoxy-2-naphthalenol Triflate derivatives with improved binding properties and biological activity.
3. Investigation of the potential use of 5,8-Dimethoxy-2-naphthalenol Triflate as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
4. Study of the mechanism of action of 5,8-Dimethoxy-2-naphthalenol Triflate and its interactions with proteins and enzymes at the molecular level.
Conclusion
In conclusion, 5,8-Dimethoxy-2-naphthalenol Triflate is a useful research tool with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 5,8-Dimethoxy-2-naphthalenol Triflate and its derivatives as research tools and therapeutic agents.
Méthodes De Synthèse
5,8-Dimethoxy-2-naphthalenol Triflate can be synthesized through a reaction between 5,8-dimethoxy-2-naphthol and triflic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine. The resulting compound is a white crystalline powder that is soluble in organic solvents such as dichloromethane and chloroform.
Applications De Recherche Scientifique
5,8-Dimethoxy-2-naphthalenol Triflate has been used in various scientific research applications, including:
1. As a fluorescent probe for studying protein-protein interactions.
2. As a ligand for studying the binding properties of proteins and enzymes.
3. As a starting material for the synthesis of other compounds with potential biological activity.
Propriétés
Numéro CAS |
1243852-84-7 |
|---|---|
Nom du produit |
5,8-Dimethoxy-2-naphthalenol Triflate |
Formule moléculaire |
C13H11F3O5S |
Poids moléculaire |
336.29 g/mol |
Nom IUPAC |
(5,8-dimethoxynaphthalen-2-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C13H11F3O5S/c1-19-11-5-6-12(20-2)10-7-8(3-4-9(10)11)21-22(17,18)13(14,15)16/h3-7H,1-2H3 |
Clé InChI |
APFVFPIVYFFJSX-UHFFFAOYSA-N |
SMILES |
COC1=C2C=CC(=CC2=C(C=C1)OC)OS(=O)(=O)C(F)(F)F |
SMILES canonique |
COC1=C2C=CC(=CC2=C(C=C1)OC)OS(=O)(=O)C(F)(F)F |
Synonymes |
1,1,1-Trifluoro-methanesulfonic Acid 5,8-Dimethoxy-2-naphthalenyl Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid](/img/structure/B52508.png)
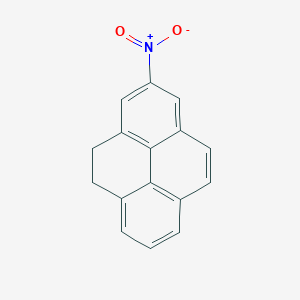
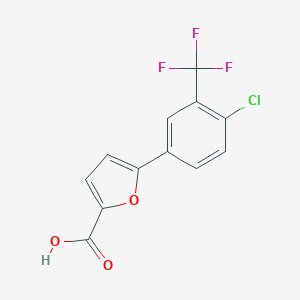
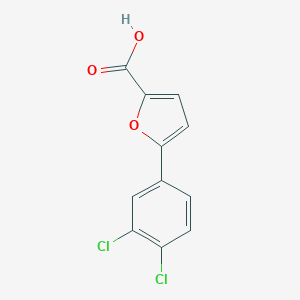
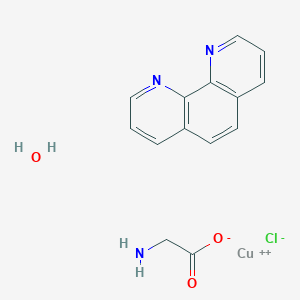
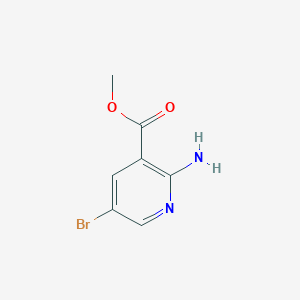
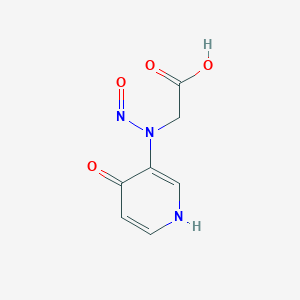
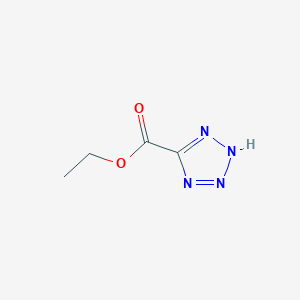
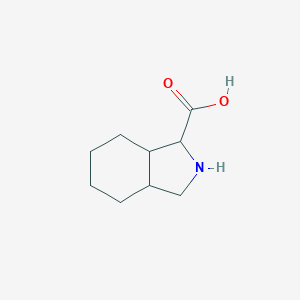
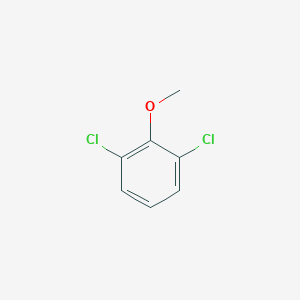
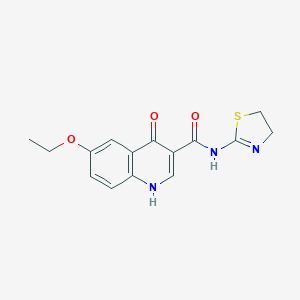

![5-[3-(Trifluoromethoxy)phenyl]-2-furoic acid](/img/structure/B52532.png)
